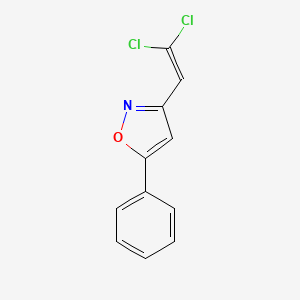![molecular formula C23H29Br2N3O3 B11563075 (3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11563075.png)
(3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a dibromo-substituted phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide typically involves multiple steps, starting with the preparation of the adamantane derivative and the dibromo-substituted phenoxyacetyl hydrazone. The key steps include:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce the necessary reactive groups.
Synthesis of Dibromo-Substituted Phenoxyacetyl Hydrazone: This involves the reaction of 2,4-dibromo-5-methylphenol with acetic anhydride to form the acetyl derivative, followed by hydrazone formation with hydrazine.
Coupling Reaction: The final step involves coupling the adamantane derivative with the dibromo-substituted phenoxyacetyl hydrazone under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its hydrophobic adamantane moiety facilitates membrane permeability, making it useful in cellular studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Wirkmechanismus
The mechanism of action of (3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide involves its interaction with specific molecular targets. The adamantane moiety enhances its binding affinity to hydrophobic pockets in proteins, while the dibromo-substituted phenoxy group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
(2E)-2-Butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Another complex organic compound with potential biological applications.
Uniqueness
What sets (3E)-N-(Adamantan-2-YL)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}butanamide apart is its combination of an adamantane moiety and a dibromo-substituted phenoxy group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H29Br2N3O3 |
|---|---|
Molekulargewicht |
555.3 g/mol |
IUPAC-Name |
(3E)-N-(2-adamantyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide |
InChI |
InChI=1S/C23H29Br2N3O3/c1-12-3-20(19(25)10-18(12)24)31-11-22(30)28-27-13(2)4-21(29)26-23-16-6-14-5-15(8-16)9-17(23)7-14/h3,10,14-17,23H,4-9,11H2,1-2H3,(H,26,29)(H,28,30)/b27-13+ |
InChI-Schlüssel |
WEUAORFUKDXEHZ-UVHMKAGCSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2C3CC4CC(C3)CC2C4 |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2C3CC4CC(C3)CC2C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11562993.png)
![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11563011.png)
![2-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11563019.png)

![N-(4-fluorophenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11563035.png)
![(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563036.png)
![1-[4-(Decyloxy)phenyl]-3-(2,5-dimethylphenyl)urea](/img/structure/B11563040.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11563045.png)
![4,4'-[oxybis(ethane-2,1-diyloxy)]bis(N'-dodecanoylbenzohydrazide)](/img/structure/B11563052.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563058.png)


![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11563064.png)
